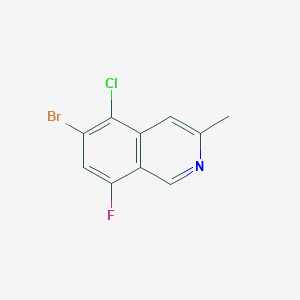

6-溴-5-氯-8-氟-3-甲基异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

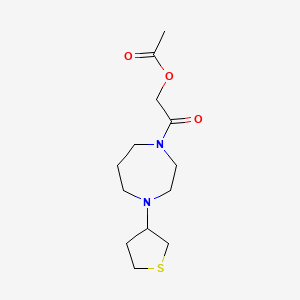

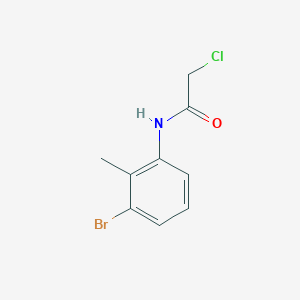

The compound of interest, 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline, is a halogenated isoquinoline derivative. Isoquinolines are an important class of heterocyclic aromatic organic compounds, similar to quinolines but with a different position of the nitrogen atom. Halogenated isoquinolines, such as the one , are often studied for their potential biological activities and can serve as key intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of halogenated isoquinolines can be complex, involving multiple steps and careful optimization of conditions. For example, the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline, a related compound, involves a condensation reaction followed by cyclization, known as the Knorr reaction. This process was optimized to achieve a 48% overall yield from 4-bromoaniline . Similarly, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, another related compound, was achieved through a series of reactions starting from available chemicals, demonstrating the versatility of halogenated compounds in synthesis .

Molecular Structure Analysis

The molecular structure of halogenated isoquinolines is characterized by the presence of halogen atoms, which can significantly influence the physical and chemical properties of the molecule. For instance, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters, and its crystal packing was stabilized by various intermolecular interactions .

Chemical Reactions Analysis

Halogenated isoquinolines can undergo a variety of chemical reactions. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a reaction with chlorosulfonic acid and showed reactivity with nucleophilic reagents, leading to various substituted products . This reactivity is crucial for further functionalization of the isoquinoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated isoquinolines are influenced by their molecular structure. The presence of halogen atoms can affect the molecule's boiling point, melting point, solubility, and stability. For example, the crystal structure analysis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one provided insights into its intermolecular interactions, which are important for understanding its physical properties . Additionally, the synthesis of related compounds often includes characterization techniques such as IR, NMR, MS, and elemental analysis to confirm their structures and properties .

科学研究应用

合成和化学反应

6-溴-5-氯-8-氟-3-甲基异喹啉可作为合成复杂有机化合物的多功能中间体。Tochilkin等人(1983年)的研究表明,甲基喹啉的芳香氯化和碘化可以与涉及卤代异喹啉的合成途径相关联,表明在开发各种卤代衍生物用于药用和合成目的时具有潜在应用(Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983)。同样,Ryabukhin等人(2011年)关于通过Friedländer反应制备3-卤喹啉的研究突显了卤代异喹啉在通过有机硅烷促进的反应合成喹啉衍生物中的实用性(Ryabukhin, Naumchik, Plaskon, Grygorenko, & Tolmachev, 2011)。

药物发现和开发

该化合物的结构特征使其成为药物发现的有趣候选者。例如,Nishimura和Saitoh(2016年)讨论了药物中间体合成路线的改进,展示了卤代异喹啉在简化制药合成中的潜力,从而有助于快速向药用实验室提供关键中间体(Nishimura & Saitoh, 2016)。此外,Wlodarczyk等人(2011年)研究了溴-甲基喹啉酮的Knorr合成,这可以为使用6-溴-5-氯-8-氟-3-甲基异喹啉合成喹啉衍生物用于抗微生物和抗癌药物提供见解(Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011)。

先进材料和化学传感器

卤代异喹啉在先进材料和化学传感器的开发中具有潜在应用。Voloshin等人(2008年)对螺环吡喃和螺环氧嗪的研究表明,卤代喹啉可以用于合成光致变色材料,暗示了6-溴-5-氯-8-氟-3-甲基异喹啉在制备对光刺激作出响应的材料方面的潜在用途(Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008)。

安全和危害

属性

IUPAC Name |

6-bromo-5-chloro-8-fluoro-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYIVJTAGCXEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC(=C2Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)

![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)

![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)

![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)